molecular formula C8H3ClF3NO B2739945 3-Chloro-5-(trifluoromethoxy)benzonitrile CAS No. 886503-29-3

3-Chloro-5-(trifluoromethoxy)benzonitrile

Cat. No.: B2739945
CAS No.: 886503-29-3
M. Wt: 221.56
InChI Key: RXIPYHUMXOYSSB-UHFFFAOYSA-N
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Description

3-Chloro-5-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H3ClF3NO It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the 3-position and a trifluoromethoxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Sandmeyer reaction, where 3-chloro-5-trifluoromethylaniline is reacted with copper cyanide or sodium cyanide to introduce the nitrile group . The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of 3-Chloro-5-(trifluoromethoxy)benzonitrile may involve large-scale Sandmeyer reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of a base and a solvent like dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction reactions can produce different functionalized derivatives.

Scientific Research Applications

3-Chloro-5-(trifluoromethoxy)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(trifluoromethoxy)benzonitrile depends on its specific application. In biochemical assays, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrile group can participate in hydrogen bonding and other interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-(trifluoromethoxy)benzonitrile is unique due to the presence of both a chlorine atom and a trifluoromethoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and specific interactions with biological targets, making it valuable in various research applications.

Properties

IUPAC Name

3-chloro-5-(trifluoromethoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NO/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXIPYHUMXOYSSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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